molecular formula C7H9F3O3 B2565983 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid CAS No. 2126178-97-8

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid

Cat. No.: B2565983
CAS No.: 2126178-97-8
M. Wt: 198.141
InChI Key: ITFXWGRSNFEWHS-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid (CAS 2126178-97-8) is a high-purity chemical reagent with a molecular formula of C7H9F3O3 and a molecular weight of 198.14 g/mol . This compound features a tetrahydrofuran (oxolane) ring, a common scaffold in medicinal chemistry, substituted with a trifluoromethyl group and an acetic acid side chain . The trifluoromethyl group is a key motif in modern drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . The acetic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This structural combination makes it a valuable intermediate for researchers developing novel active substances. Its applications span the synthesis of compounds for combating phytopathogenic fungi in agrochemical research and serving as a building block for potential histone deacetylase 6 (HDAC6) inhibitors in pharmaceutical discovery . HDAC6 is a target of interest for the treatment of various diseases, including neurodegenerative conditions and cancer . Researchers can utilize this compound in hit-to-lead optimization campaigns and for constructing more complex, stereochemically defined molecular architectures. The product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[5-(trifluoromethyl)oxolan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXWGRSNFEWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid typically involves the reaction of 5-(trifluoromethyl)tetrahydrofuran with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The oxolane ring and acetic acid moiety contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-[5-(trifluoromethyl)oxolan-2-yl]acetic acid with structurally or functionally related compounds, focusing on molecular features, substituent effects, and biological relevance.

2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic Acid

Structure: Features an oxolane core substituted with a 2-hydroxypropyl group at the 5-position and a propanoic acid (-CH₂CH₂COOH) group at the 2-position. Key Differences:

  • The trifluoromethyl group in the target compound is replaced with a polar 2-hydroxypropyl group.
  • The acetic acid moiety is extended to propanoic acid. Biological Relevance: Downregulated in both children and adults with MMD, suggesting a role in metabolic dysregulation .
Property This compound 2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic Acid
Core Structure Oxolane Oxolane
5-Position Substituent -CF₃ -CH₂CH(OH)CH₃
Acid Group Acetic acid (-CH₂COOH) Propanoic acid (-CH₂CH₂COOH)
Metabolic Role Not explicitly reported Downregulated in MMD

Tetrahydro-2,5-Furan-Diacetic Acid

Structure : Oxolane ring with two acetic acid groups at the 2- and 5-positions (IUPAC: 2-[5-(carboxymethyl)oxolan-2-yl]acetic acid) .
Key Differences :

  • Lacks the trifluoromethyl group, instead having a second acetic acid substituent.
    Applications : Serves as a model for studying conformational effects of dicarboxylic acids in crystallography and materials science.
Property This compound Tetrahydro-2,5-Furan-Diacetic Acid
Substituents -CF₃, -CH₂COOH Two -CH₂COOH groups
Molecular Weight ~198.1 g/mol (estimated) 188.18 g/mol
Structural Flexibility Moderate (single acid group) High (dual acid groups)

Difluoro[5-(Trifluoromethyl)pyridin-2-yl]acetic Acid

Structure : Pyridine ring substituted with a trifluoromethyl group at the 5-position and a difluoroacetic acid (-CF₂COOH) group at the 2-position (CAS: 1215583-64-4) .
Key Differences :

  • Aromatic pyridine core vs. saturated oxolane.
  • Increased fluorine content (-CF₃ and -CF₂COOH) enhances electron-withdrawing effects.
Property This compound Difluoro[5-(Trifluoromethyl)pyridin-2-yl]acetic Acid
Core Structure Oxolane Pyridine
Fluorine Substituents -CF₃ -CF₃ and -CF₂COOH
Acidity Moderate (pKa ~3-4) Higher (due to -CF₂COOH)
Synthetic Utility Limited data High (specialized fluorination reactions)

2-Fluoro-2-[5-(Trifluoromethyl)thiophen-2-yl]acetic Acid

Structure : Thiophene ring substituted with a trifluoromethyl group at the 5-position and a fluoroacetic acid (-CHFCOOH) group at the 2-position (CAS: 1866608-65-2) .
Key Differences :

  • Thiophene core introduces sulfur-based electronic effects.
  • Fluoro substitution at the acetic acid α-carbon alters steric and electronic properties.
    Applications : Explored in materials science for sulfur-containing polymers and in medicinal chemistry as a bioisostere.
Property This compound 2-Fluoro-2-[5-(Trifluoromethyl)thiophen-2-yl]acetic Acid
Core Structure Oxolane Thiophene
Heteroatom Oxygen Sulfur
Electronic Effects Moderate Strong (sulfur conjugation)

Biological Activity

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid is a compound of interest due to its unique trifluoromethyl group and oxolane structure, which may impart significant biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H7F3O3C_7H_7F_3O_3. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown that derivatives with trifluoromethyl groups exhibit significant effects against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA).

  • Minimum Inhibitory Concentrations (MICs) : The MIC values for related compounds indicate strong antibacterial properties, with some derivatives showing activity as low as 0.25 µg/mL against MRSA .
CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA0.25 - 64
Fluoro-salicylanilide derivativesMRSA0.031 - 0.062

Anti-inflammatory Potential

The anti-inflammatory properties of compounds containing the trifluoromethyl moiety have also been investigated. Studies suggest that these compounds can modulate inflammatory pathways, potentially through inhibition of transcription factors like NF-κB.

  • Cell Viability and Cytotoxicity : Some derivatives demonstrated cytotoxic effects at concentrations above 20 µM, indicating a need for careful evaluation of their therapeutic window .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
  • Receptor Interaction : It may interact with cellular receptors, altering signaling pathways related to inflammation and infection response.
  • Biofilm Disruption : Some studies indicate that related compounds can effectively disrupt biofilms formed by resistant bacteria, enhancing their therapeutic potential .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of trifluoromethyl-substituted compounds against MRSA. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics like methicillin and vancomycin, suggesting a promising avenue for developing new treatments against multidrug-resistant infections .

Evaluation of Anti-inflammatory Effects

In another investigation focused on the anti-inflammatory properties of similar compounds, it was found that specific substitutions on the aromatic ring significantly affected the pro-/anti-inflammatory balance. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Q. How can the synthesis of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid be optimized to improve yield and purity?

Methodological Answer:

  • Key Variables : Reaction temperature, solvent choice (e.g., acetic acid for cyclization ), and catalyst selection (e.g., sodium acetate for acid-mediated reactions ).
  • Example Protocol :
    • Use reflux conditions (110–120°C) with acetic acid to promote ring closure and ester hydrolysis .
    • Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the trifluoromethyl-oxolane intermediate.
    • Monitor reaction progress with TLC or LC-MS to identify byproducts (e.g., unreacted starting materials).
  • Yield Optimization : Pre-activate trifluoromethyl precursors to minimize side reactions (e.g., hydrolysis of the CF₃ group) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the oxolane ring and acetic acid moiety. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR .
    • Challenge : Signal splitting due to diastereotopic protons in the oxolane ring requires 2D-COSY for resolution .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms the molecular formula (e.g., exact mass 234.0681 for C₈H₁₁F₃O₄) .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Variables to Control :
    • Purity : Validate compound purity (>95%) via HPLC and NMR to exclude impurities affecting bioassays .
    • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability in IC₅₀ measurements .
  • Case Study : If one study reports antimicrobial activity while another does not, replicate assays using the same bacterial strain (e.g., E. coli ATCC 25922) and check for solvent effects (e.g., DMSO cytotoxicity) .

Q. What is the role of stereochemistry in the reactivity and biological activity of this compound?

Methodological Answer:

  • Stereochemical Analysis :
    • Use chiral HPLC or circular dichroism (CD) to separate enantiomers if the oxolane ring has stereocenters .
    • Compare enantiomers in kinetic studies: For example, the (2R,5R)-isomer may show higher enzyme inhibition due to better binding pocket fit .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict enantiomer interactions with target proteins (e.g., cyclooxygenase-2) .

Q. What strategies enable regioselective functionalization of the oxolane ring in this compound?

Methodological Answer:

  • Directed Functionalization :
    • Protect the acetic acid group with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic substitution to the oxolane ring .
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position adjacent to the CF₃ group .
  • Example Reaction :
    • Bromination at the 3-position of the oxolane ring using NBS (N-bromosuccinimide) under radical initiation (AIBN) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., the acetic acid α-carbon) .
    • Simulate reaction pathways for trifluoromethyl group stability under acidic conditions (e.g., hydrolysis risk) .
  • Software Tools :
    • Gaussian 16 for transition-state modeling; VMD for visualizing electron density maps .

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